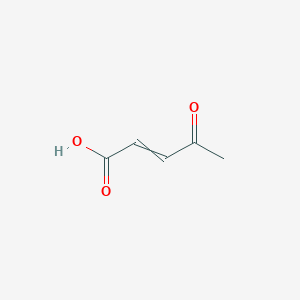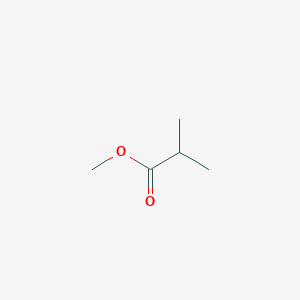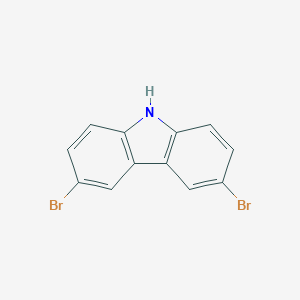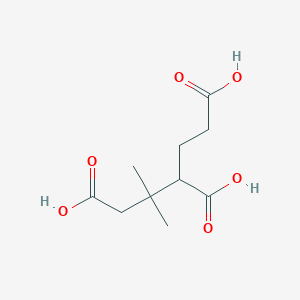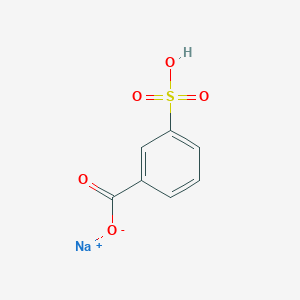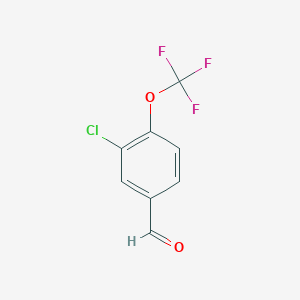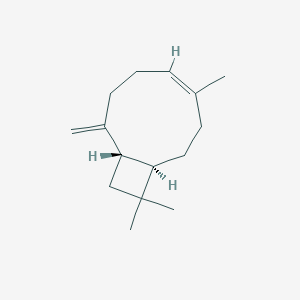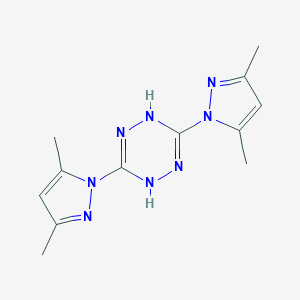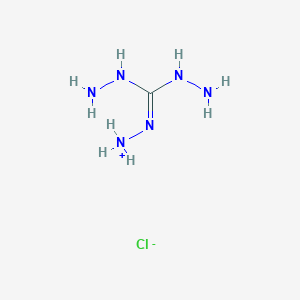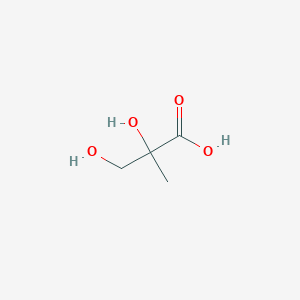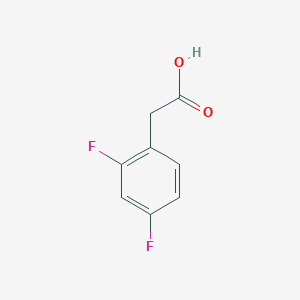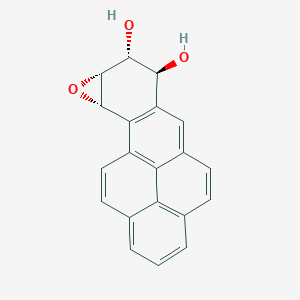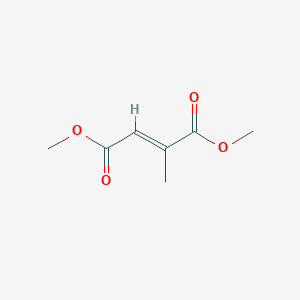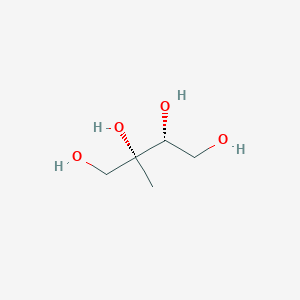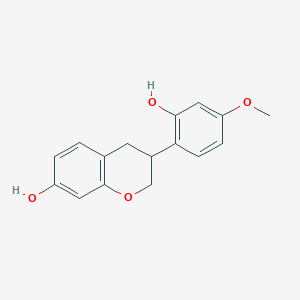
Vestitol
描述
Vestitol is a naturally occurring isoflavan, a type of flavonoid, primarily isolated from Brazilian red propolis and other plant sources such as licorice root. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and insect feeding-deterrent properties .
科学研究应用
Vestitol has a wide range of scientific research applications:
Chemistry: Used as a reference standard and synthetic precursor in various chemical reactions.
Biology: Exhibits significant anti-inflammatory and antimicrobial activities, making it useful in biological studies.
Industry: Used in the development of natural insecticides and antimicrobial agents.
作用机制
Target of Action
Vestitol, an isoflavonoid found in red propolis , has been shown to have multiple targets. It has demonstrated potential against Trypanosoma cruzi, a parasite responsible for Chagas disease . It also exhibits anti-inflammatory effects on peritoneal macrophages . Furthermore, it has been found to have a significant effect on various bacterial species associated with periodontitis .
Mode of Action
This compound’s mode of action involves interaction with its targets leading to various changes. In the case of Trypanosoma cruzi, in silico results suggest that this compound’s action on the parasite plasma membrane would be the probable mechanism of action . This was confirmed by a flow cytometry assay using a propidium iodide (PI
生化分析
Biochemical Properties
Vestitol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, often involving binding interactions and enzymatic processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
The information provided here is based on current knowledge and may be subject to change as new research findings emerge .
准备方法
Synthetic Routes and Reaction Conditions: Vestitol can be synthesized through various methods, including the reduction of pterocarpan precursors. One common synthetic route involves the catalytic reduction of pterocarpan using pterocarpan reductase (PTR), an enzyme encoded by specific genes inducible by glutathione.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as Brazilian red propolis. The extraction process includes liquid-liquid partitioning and high-performance liquid chromatography (HPLC) to isolate and purify the compound .
化学反应分析
Types of Reactions: Vestitol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of pterocarpan precursors to form this compound.
Substitution: this compound can undergo substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using pterocarpan reductase.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: this compound itself.
Substitution: Various substituted this compound derivatives depending on the reagents used
相似化合物的比较
Vestitol is often compared with other isoflavonoids such as neothis compound, 7-methylthis compound, and medicarpin. These compounds share similar biological activities but differ in their chemical structures and specific activities:
Neothis compound: Similar antimicrobial and anti-inflammatory properties but differs in its molecular structure.
7-Methylthis compound: Exhibits higher trypanocidal activity compared to this compound.
Medicarpin: Known for its antifungal properties, making it distinct from this compound.
This compound’s unique combination of biological activities and its potential for various applications make it a compound of significant interest in scientific research and industry.
属性
IUPAC Name |
3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-13-4-5-14(15(18)8-13)11-6-10-2-3-12(17)7-16(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVFNNUXNVWYTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801178444 | |
| Record name | 3,4-Dihydro-3-(2-hydroxy-4-methoxyphenyl)-2H-1-benzopyran-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801178444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56701-24-7 | |
| Record name | 3,4-Dihydro-3-(2-hydroxy-4-methoxyphenyl)-2H-1-benzopyran-7-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56701-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vestitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056701247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dihydro-3-(2-hydroxy-4-methoxyphenyl)-2H-1-benzopyran-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801178444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VESTITOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z244UVZ669 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is vestitol and where is it found?
A: this compound is an isoflavonoid phytoalexin found in various plant species, notably in Brazilian red propolis, a resin produced by bees from the Dalbergia ecastophyllum tree. [, , , , , ]
Q2: What are the key biological activities of this compound?
A: this compound exhibits potent anti-inflammatory and antimicrobial properties. [, , , , , , , , ]
Q3: How does this compound exert its anti-inflammatory effects?
A: this compound inhibits neutrophil migration, a crucial process in the inflammatory response. It achieves this by reducing the release of chemokines like CXCL1/KC and CXCL2/MIP-2, which attract neutrophils to the site of inflammation. [] Additionally, this compound suppresses the expression of pro-inflammatory cytokines like IL-1β, IL-1α, and G-CSF in macrophages, while promoting the expression of anti-inflammatory genes like Socs3 and Dab2. []
Q4: Does this compound affect the expression of genes involved in chronic inflammatory diseases?
A: Yes, research suggests that this compound can modulate the expression of genes associated with atherosclerosis and periodontitis. For instance, it downregulates Icam-1, Wnt5a, and Mmp7 (linked to tissue destruction in periodontitis) and Scd1, Scd2, and Egf1 (correlated with atherosclerosis). It also upregulates Apoe (involved in atherosclerosis control), Igf1 (encoding a protein with insulin-like effects), and Fgf10 (fibroblast growth factor). []
Q5: What types of microbes are inhibited by this compound?
A: this compound demonstrates antimicrobial activity against a range of microbes, including Streptococcus mutans, Streptococcus sobrinus, Staphylococcus aureus, and Actinomyces naeslundii. Notably, it shows promise against methicillin-resistant Staphylococcus aureus (MRSA). [, , , , ]
Q6: How does this compound impact biofilm formation?
A: this compound effectively disrupts biofilm formation, especially by Streptococcus mutans, a key contributor to dental caries. It does so by inhibiting the synthesis of glucosyltransferase-derived exopolysaccharides, essential for biofilm structure. [] Additionally, this compound downregulates genes involved in the adaptive stress response of S. mutans, further hindering biofilm development. []
Q7: Does this compound demonstrate activity against parasitic plants?
A: Studies reveal that this compound acts as a chemical barrier against the parasitic plant Striga hermonthica, inhibiting its seedling growth and hindering its intrusion into the roots of Lotus japonicus. []
Q8: Can this compound be considered for anti-trypanosomal therapy?
A: Research indicates that this compound displays potent activity against Trypanosoma brucei and Trypanosoma congolense, parasites responsible for diseases in humans and animals. Its efficacy against drug-resistant forms makes it a promising candidate for further exploration in this domain. [, ]
Q9: How does this compound interact with its targets?
A: While the exact mechanisms are still under investigation, this compound appears to interact with multiple cellular targets. It has been shown to inhibit neutrophil chemotaxis and calcium influx, suggesting interference with signaling pathways. [] In silico studies suggest this compound might exert its trypanocidal effect by enhancing membrane permeation and interacting with farnesyl diphosphate synthase (FPPS). [] Furthermore, it may inhibit SagS, a sensor regulator crucial for biofilm development in Pseudomonas aeruginosa. []
Q10: What is the molecular formula and weight of this compound?
A: this compound has the molecular formula C16H16O4 and a molecular weight of 272.29 g/mol. [, , ]
Q11: What spectroscopic data is available for this compound identification?
A: this compound can be characterized using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about its structure and fragmentation patterns, aiding in its identification and quantification. [, , , ]
Q12: Is this compound safe for human consumption?
A: While in vitro and in vivo studies suggest that this compound possesses a favorable safety profile at therapeutically relevant concentrations, comprehensive toxicological evaluations are still ongoing. [, , ] Long-term effects and potential for adverse events require further investigation.
Q13: What are the potential applications of this compound?
A13: this compound holds promise for developing novel therapeutic agents for various conditions, including:
- Inflammatory diseases: Its ability to modulate the inflammatory response suggests potential for treating diseases like periodontitis and atherosclerosis. []
- Infectious diseases: Its antimicrobial activity, particularly against drug-resistant strains like MRSA, makes it a valuable candidate for developing new antibiotics. [, , , , ]
- Parasitic infections: Its effectiveness against Trypanosoma species warrants further exploration for treating trypanosomiasis. [, ]
Q14: What are the future directions for this compound research?
A14: Future research should focus on:
Q15: Are there any known substitutes for this compound?
A: While other isoflavonoids share structural similarities with this compound, their specific activities and potencies may differ. Further research is needed to identify suitable substitutes with comparable or superior therapeutic profiles. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


